5-Isopropyl-2-methyl-N-pyridin-4-yl-benzenesulfonamide
Description
Properties
IUPAC Name |
2-methyl-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11(2)13-5-4-12(3)15(10-13)20(18,19)17-14-6-8-16-9-7-14/h4-11H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKABGHPRVSZSRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601332963 | |
| Record name | 2-methyl-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665289 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
684226-31-1 | |
| Record name | 2-methyl-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Methyl-5-isopropylbenzenesulfonyl Chloride
The benzenesulfonyl chloride intermediate serves as the foundational building block. Two primary methods emerge for its preparation:
Direct Sulfonation of 2-Methyl-5-isopropylbenzene
Chlorosulfonic acid-mediated sulfonation introduces the sulfonic acid group at the 5-position of 2-methyl-isopropylbenzene. The reaction proceeds under anhydrous conditions at 0–5°C to minimize polysubstitution. After quenching with ice water, the sulfonic acid is isolated and treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride:
Key Parameters
Nitro Reduction Pathway
An alternative route begins with 2-methyl-5-nitrobenzenesulfonyl chloride, which undergoes catalytic hydrogenation to introduce the isopropyl group. Using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50–60 psi reduces the nitro group to an amine, followed by alkylation with isopropyl bromide:
Advantages
Coupling with 4-Aminopyridine
The sulfonamide bond forms via nucleophilic substitution between 2-methyl-5-isopropylbenzenesulfonyl chloride and 4-aminopyridine. This reaction is typically conducted in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) with a tertiary amine base to scavenge HCl:
Optimized Conditions
Analytical and Process Considerations
Purification Techniques
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆): δ 1.25 (d, 6H, isopropyl CH₃), 2.37 (s, 3H, Ar-CH₃), 7.40–8.55 (m, 6H, aromatic protons).
Comparative Analysis of Methodologies
| Parameter | Direct Sulfonation | Nitro Reduction | Coupling |
|---|---|---|---|
| Reaction Steps | 2 | 3 | 1 |
| Overall Yield | 65% | 55% | 85% |
| Purity | ≥95% | ≥90% | ≥98% |
| Scalability | Industrial | Lab-scale | Lab-scale |
Challenges and Mitigation Strategies
-
Regioselectivity in Sulfonation: Competing ortho/para directing effects of methyl and isopropyl groups may lead to byproducts. Using excess chlorosulfonic acid (1.5 eq) and low temperatures suppresses undesired substitutions.
-
Amine Reactivity: 4-Aminopyridine’s moderate nucleophilicity necessitates prolonged reaction times. Microwave-assisted synthesis (50°C, 30 min) enhances reaction rates without compromising yield .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-2-methyl-N-pyridin-4-yl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 5-Isopropyl-2-methyl-N-pyridin-4-yl-benzenesulfonamide exhibit antimicrobial properties. This class of compounds can inhibit bacterial growth and biofilm formation, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Studies suggest that structural modifications can enhance their efficacy as antimicrobial agents .
Anticancer Research
The sulfonamide moiety is known to play a role in anticancer drug design. Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that this compound may have potential as an anticancer agent, though further research is needed to elucidate its mechanisms of action and effectiveness .
Enzyme Inhibition
Sulfonamides often act as enzyme inhibitors. There is ongoing research into the ability of this compound to inhibit specific enzymes involved in disease pathways, potentially leading to new therapeutic strategies for conditions like hypertension and diabetes. The inhibition of carbonic anhydrase and other related enzymes could be explored further with this compound .
Drug Development
The compound's structural characteristics make it a candidate for further modification and optimization in drug development processes. Its pharmacokinetic properties, including solubility and bioavailability, are subjects of interest for researchers aiming to develop new therapeutic agents that are effective and safe for clinical use .
Case Studies
Mechanism of Action
The mechanism of action of 5-Isopropyl-2-methyl-N-pyridin-4-yl-benzenesulfonamide involves its interaction with specific molecular targets in bacterial cells. The compound inhibits the activity of enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication. By blocking these enzymes, the compound effectively halts the proliferation of bacteria, leading to their eventual death.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following compounds share structural motifs with the target molecule but differ in core scaffolds, substituents, or functional groups:
Key Observations :
- Core Variations : The target’s benzene core contrasts with pyrimidine (), benzamide (), and tyrosine-based () scaffolds. These differences influence electronic properties and binding interactions.
- Sulfonamides are more acidic than carboxamides, enhancing solubility in physiological conditions.
- Substituent Effects : Bulky isopropyl and methyl groups on the benzene ring (target) introduce steric hindrance compared to the linear propylsulfonyl group in or flexible pyridin-4-ylmethyl in .
Physicochemical and Pharmacokinetic Implications
- Solubility : The pyridin-4-yl group in the target may enhance water solubility compared to lipophilic substituents like methoxybenzo[d]thiazole in .
- Steric Effects : The 2-methyl and 5-isopropyl groups in the target create a steric environment that could hinder binding to flat enzymatic active sites, unlike the planar pyrimidine core in .
Biological Activity
5-Isopropyl-2-methyl-N-pyridin-4-yl-benzenesulfonamide, with the chemical formula C15H18N2O2S and CAS number 684226-31-1, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of sulfonamides known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article reviews the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The structure of this compound consists of a benzenesulfonamide core with isopropyl and methyl substitutions, as well as a pyridine moiety. The presence of these functional groups contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties against various pathogens. The mechanism of action likely involves inhibition of bacterial enzyme systems.
- Anticancer Properties : Some studies have indicated that this compound may inhibit cancer cell proliferation. It shows selective cytotoxicity towards certain cancer cell lines while sparing normal cells.
- Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
Antimicrobial Activity
A study assessing the antibacterial properties of similar compounds found that sulfonamides can effectively inhibit bacterial growth by targeting folic acid synthesis pathways. While specific data on this compound is limited, its structural similarities suggest comparable activity.
Anticancer Activity
In vitro tests have shown promising results for related sulfonamide derivatives in inhibiting tumor growth. For instance, compounds with similar structural motifs demonstrated significant cytotoxicity against breast cancer cell lines (IC50 values ranging from 0.87 to 12.91 µM) . These findings suggest that this compound may also exhibit potent anticancer effects.
Anti-inflammatory Mechanisms
Research on related compounds indicates that sulfonamides can modulate inflammatory pathways, potentially through the inhibition of cyclooxygenases (COX) or other inflammatory mediators . Further studies are needed to elucidate the specific pathways affected by this compound.
Case Studies
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Similar compounds are known to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Receptor Interaction : The compound may interact with specific receptors involved in inflammation and tumor growth regulation.
- Gene Expression Modulation : There is evidence suggesting that sulfonamides can influence gene expression related to cell cycle progression and apoptosis.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-isopropyl-2-methyl-N-pyridin-4-yl-benzenesulfonamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Multi-step synthesis typically involves sulfonylation of substituted benzene precursors followed by coupling with pyridine derivatives. Key steps include:
- Catalyst Selection : Use palladium catalysts (e.g., Pd/C) for hydrogenation steps to reduce nitro or azo intermediates, as demonstrated in analogous sulfonamide syntheses .
- Solvent Optimization : Polar aprotic solvents (e.g., DCM, pyridine) enhance coupling efficiency, while methanol or ethanol aids in intermediate purification .
- Temperature Control : Reactions often require reflux (80–100°C) for amide bond formation, with room-temperature stirring for sensitive intermediates .
- Data Contradiction Note : Conflicting yields (e.g., 67% vs. 93% in similar protocols) may arise from variations in purification methods (e.g., column chromatography vs. recrystallization) .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:
- NMR/IR : H/C NMR confirms substituent positions (e.g., isopropyl and pyridinyl groups), while IR identifies sulfonamide S=O stretches (~1145–1234 cm) .
- X-ray Crystallography : Resolves bond angles and torsion angles, critical for confirming stereochemistry in sulfonamide derivatives (e.g., C–S–N–C dihedral angles) .
- HRMS : Validates molecular weight (e.g., observed vs. calculated m/z for CHNOS) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing sulfonamide groups lower LUMO energy, enhancing electrophilic interactions .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with biological targets (e.g., enzymes like dihydrofolate reductase). Pyridinyl and sulfonamide moieties often exhibit hydrogen bonding with active-site residues .
- Data Contradiction Note : Discrepancies between in silico predictions and experimental IC values may arise from solvation effects or protein flexibility unaccounted for in rigid docking .
Q. What strategies resolve contradictions in reported antimicrobial activity data for sulfonamide derivatives?
- Methodological Answer :
- Comparative Assays : Test against standardized bacterial strains (e.g., E. coli ATCC 25922) using agar diffusion and MIC protocols to normalize results .
- Structure-Activity Analysis : Correlate substituent effects (e.g., isopropyl vs. tert-butyl groups) with activity trends. Bulkier groups may hinder membrane penetration, reducing efficacy .
- Case Study : Analogous compounds with pyridinyl-sulfonamide scaffolds show 4–16 µg/mL MIC against S. aureus, but variations in isopropyl positioning alter activity by 2–3 orders of magnitude .
Q. How do pharmacokinetic properties (e.g., metabolic stability, lipophilicity) impact the therapeutic potential of this compound?
- Methodological Answer :
- Lipophilicity (LogP) : Measure via shake-flask or HPLC methods. Optimal LogP (~2–3) balances membrane permeability and solubility. The isopropyl group increases LogP by ~0.5 units compared to methyl analogs .
- Metabolic Stability : Use liver microsome assays (e.g., rat or human CYP450 isoforms) to identify vulnerable sites (e.g., N-methylation of pyridinyl groups) .
Q. What crystallographic techniques elucidate electronic effects of substituents on the benzenesulfonamide core?
- Methodological Answer :
- Charge Density Analysis : Multipole refinement of X-ray data reveals electron-withdrawing/donating effects. For example, the pyridinyl nitrogen withdraws electron density from the sulfonamide group, polarizing the S–O bonds .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O vs. π–π stacking) influenced by substituent bulkiness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
